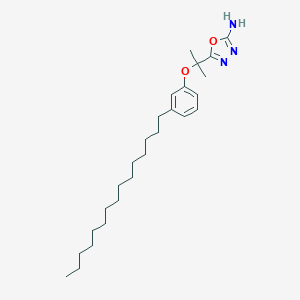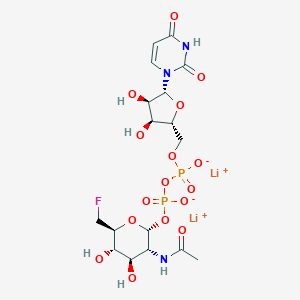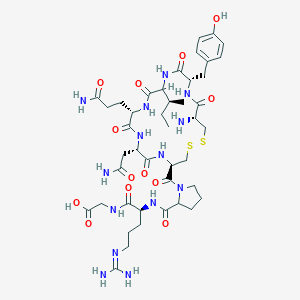
4-Amino-3-benzo(b)furan-2-ylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-benzo(b)furan-2-ylbutanoic acid, also known as ABF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications in various fields. ABF is a derivative of butyric acid and has a molecular formula of C14H13NO3. In
Wirkmechanismus
The mechanism of action of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is not fully understood, but studies have suggested that it may act through various pathways such as the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptors (PPARs). HDACs are enzymes that play a role in gene expression and have been found to be overexpressed in various cancers. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been shown to inhibit HDACs, leading to the induction of apoptosis and inhibition of cell proliferation. PPARs are nuclear receptors that play a role in lipid metabolism and inflammation. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to activate PPARs, leading to the reduction of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have various biochemical and physiological effects. In cancer cells, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In neurodegenerative diseases, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to reduce oxidative stress and inflammation, leading to neuroprotection. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is its potential therapeutic applications in various fields. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have anticancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for drug development. However, one limitation of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is its synthesis method, which involves a multistep reaction process and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for 4-Amino-3-benzo(b)furan-2-ylbutanoic acid research. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid and its potential side effects. Overall, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
4-Amino-3-benzo(b)furan-2-ylbutanoic acid can be synthesized through a multistep reaction process. The first step involves the reaction of 4-nitrobenzo(b)furan with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reduced to 4-amino-3-benzo(b)furan-2-ylbutanoic acid using a reducing agent such as sodium borohydride. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-benzo(b)furan-2-ylbutanoic acid has shown potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that 4-Amino-3-benzo(b)furan-2-ylbutanoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
121838-28-6 |
|---|---|
Produktname |
4-Amino-3-benzo(b)furan-2-ylbutanoic acid |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-amino-3-(1-benzofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15) |
InChI-Schlüssel |
SRLRWPSSQWUHQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
Synonyme |
4-amino-3-benzo(b)furan-2-ylbutanoic acid BFG-butanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
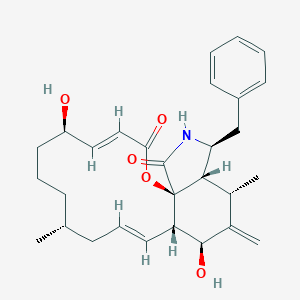
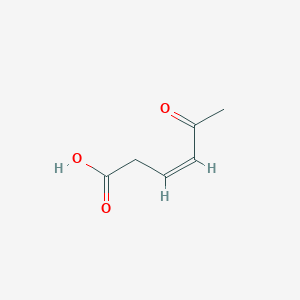
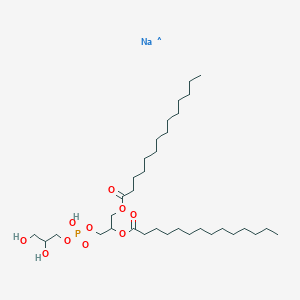

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
